Methyl stearidonate Methyl stearidonate Stearidonic Acid (18:4ω-3) is a rare polyunsaturated fatty acid of the ω-3 series. In normal humans, it represents less than 0.25% of serum phospholipid fatty acids. It is present in certain natural oils such as echium and black currant seed, and to the extent that these oils are incorporated into nutraceuticals, stearidonic acid can become a significant polyunsaturate in the human diet. Stearidonic acid methyl ester is an ester version of the free acid that is less water soluble, but more amenable for the formulation of stearidonate-containing diets and dietary supplements.
Brand Name: Vulcanchem
CAS No.: 73097-00-4
VCID: VC21201498
InChI: InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13-
SMILES: CCC=CCC=CCC=CCC=CCCCCC(=O)OC
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol

Methyl stearidonate

CAS No.: 73097-00-4

Cat. No.: VC21201498

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl stearidonate - 73097-00-4

Specification

Description Stearidonic Acid (18:4ω-3) is a rare polyunsaturated fatty acid of the ω-3 series. In normal humans, it represents less than 0.25% of serum phospholipid fatty acids. It is present in certain natural oils such as echium and black currant seed, and to the extent that these oils are incorporated into nutraceuticals, stearidonic acid can become a significant polyunsaturate in the human diet. Stearidonic acid methyl ester is an ester version of the free acid that is less water soluble, but more amenable for the formulation of stearidonate-containing diets and dietary supplements.
CAS No. 73097-00-4
Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
IUPAC Name methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate
Standard InChI InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13-
Standard InChI Key BIRKCHKCDPCDEG-GJDCDIHCSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC
SMILES CCC=CCC=CCC=CCC=CCCCCC(=O)OC
Canonical SMILES CCC=CCC=CCC=CCC=CCCCCC(=O)OC
Appearance Unit:25 mgSolvent:nonePurity:99%Physical liquid

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